6-chloro-2-(furan-2-yl)-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(furan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNRUAHIXRVREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291973 | |
| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-73-6 | |
| Record name | NSC79394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One and Its Structural Analogues
Classical and Conventional Cyclocondensation Approaches to the Chromenone Ring System
Traditional methods for synthesizing the chromenone ring often rely on cyclocondensation reactions, which form the heterocyclic ring in a single step from an acyclic precursor. These methods have been refined over many decades and remain fundamental in organic synthesis.
A primary and versatile route to 2-substituted chromenones, including flavones, involves the use of chalcone precursors. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key open-chain intermediates. nih.gov The synthesis is typically a two-step process.
First, an appropriate 2'-hydroxyacetophenone is condensed with an aromatic aldehyde in a base-catalyzed reaction known as the Claisen-Schmidt condensation. scialert.net For the synthesis of the target compound, 6-chloro-2-(furan-2-yl)-4H-chromen-4-one, this would involve the reaction of 1-(5-chloro-2-hydroxyphenyl)ethanone with furan-2-carbaldehyde.
The second step is the cyclization of the resulting 2'-hydroxychalcone. A common and effective method is oxidative cyclization. This process can be achieved using various oxidizing agents. The general mechanism is thought to involve an intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized to the final flavone (B191248) (chromenone). chemijournal.com Alternatively, the chalcone can undergo oxidation followed by cyclization. chemijournal.com
Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
| Reagent/Catalyst | Conditions | Reference |
|---|---|---|
| Iodine (I₂) / DMSO | Heating | researchgate.net |
| Selenium Dioxide (SeO₂) | Heating | mdpi.com |
| Palladium(II) Acetate (B1210297) | Oxidative arylation | scispace.com |
The cyclization of precursors to form the 4H-chromen-4-one ring can be effectively promoted by either acids or bases.
Acid-Catalyzed Pathways: Acid catalysis is a common method for the ring closure step. ijrpc.com Various Brønsted and Lewis acids are employed to facilitate the reaction. The mechanism for the acid-catalyzed conversion of a 2'-hydroxychalcone to a flavanone (a precursor to the flavone) is proposed to occur in three main steps: protonation of the carbonyl group, intramolecular cyclization via Michael addition, and subsequent tautomerization. semanticscholar.org Computational studies support this intramolecular addition as the key ring-forming step. semanticscholar.org A wide array of acids have been successfully used as catalysts in chromone (B188151) synthesis. ijrpc.com
Common Acid Catalysts Include:
Hydrochloric acid (HCl) ijrpc.com
Sulfuric acid (H₂SO₄)
para-Toluene sulfonic acid (PTSA) ijrpc.com
Polyphosphoric acid (PPA) ijrpc.com
Phosphorus oxychloride (POCl₃) ijrpc.com
Base-Catalyzed Pathways: Base-catalyzed cyclization provides an alternative route to the chromenone skeleton. In this pathway, a strong base is used to deprotonate the phenolic hydroxyl group of the 2'-hydroxychalcone. This generates a phenoxide ion, which then acts as a nucleophile in an intramolecular conjugate addition (Michael reaction) to the α,β-unsaturated ketone system, leading to the formation of the heterocyclic ring. nih.gov This method is particularly useful for substrates that may be sensitive to strong acidic conditions. Cesium carbonate (Cs₂CO₃) has been shown to be an effective mediator for such annulation reactions. nih.govacs.org The reaction typically proceeds under mild conditions, for instance, at room temperature in a suitable solvent like acetonitrile (B52724). nih.gov
Modern and Green Chemistry Protocols in the Synthesis of this compound Derivatives
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. ajrconline.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours or even days to just a few minutes. ajrconline.orgnepjol.info This technique often leads to higher yields and cleaner products. ajrconline.org
The synthesis of flavanones from 2'-hydroxychalcones has been successfully achieved using microwave heating. For example, the cyclization of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one in acetic acid, which takes 4 days under conventional heating at 100 °C to yield 75% of the product, can be completed in just 30 minutes with an 82% yield under microwave conditions. nepjol.info This rapid and efficient heating makes microwave-assisted synthesis a highly attractive modern alternative for producing chromenone derivatives. ias.ac.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization of a Chalcone
| Method | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Acetic Acid | 4 days | 75% | nepjol.info |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. researchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including chromene derivatives. sci-hub.se The use of ultrasound can lead to higher yields, shorter reaction times, and reduced energy consumption compared to traditional methods. researchgate.net For instance, an environmentally friendly method for preparing 5H-chromeno[2,3-b]pyridine derivatives has been developed in an aqueous medium under ultrasound irradiation. sci-hub.se
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. sharif.edu This has led to the development of solvent-free (solid-state) reactions and the use of water as a benign reaction medium. nih.govsharif.edu
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and avoids the environmental and health hazards associated with organic solvents. sharif.edu Catalysts are often employed to facilitate these reactions. A notable example is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, structurally very similar to the target compound, using K10 montmorillonite clay as a catalyst under solvent-free conditions. rsc.org This method involves heating 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran and the recyclable clay catalyst, offering advantages such as high efficiency, recyclability of the catalyst, and an easy work-up procedure. rsc.org
Aqueous Media Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov Efficient sequential multi-component reactions have been developed for the synthesis of functionalized chromones in aqueous media, resulting in good to high yields and an easy work-up. nih.gov The synthesis of 4H-chromene derivatives has also been achieved through one-pot, three-component reactions in water, catalyzed by a base such as sodium carbonate at room temperature. researchgate.netijcce.ac.ir These methods highlight the potential of aqueous systems for the clean and efficient production of chromenone scaffolds. sharif.edusharif.edu
Catalytic Systems Utilizing Metal and Organocatalysts
The synthesis of the this compound scaffold and its analogues is often achieved through cyclization reactions, which can be efficiently promoted by a variety of catalytic systems. Both metal-based catalysts and organocatalysts have proven effective in constructing the chromenone core.
Metal Catalysts: Transition metal catalysts are widely employed in the synthesis of chromene derivatives. For instance, gold catalysts have been utilized in the intramolecular cyclization of propargylphenol derivatives to yield chromenes. While not specific to the 6-chloro-2-furyl analogue, these methods highlight the utility of gold in forming the pyran ring of the chromenone system. Similarly, catalysts like Ytterbium (III) chloride (YbCl₃) and Iron (III) chloride (FeCl₃) have been reported for [3+3] annulation strategies to produce chromene scaffolds, demonstrating the versatility of Lewis acid metal catalysts in these transformations. msu.edu Palladium-catalyzed reactions, such as Heck lactonization, have also been used for the regioselective synthesis of chromen-2-ones from 2-iodophenols. samipubco.com
Organocatalysts: Molecular iodine is a notable organocatalyst used in the synthesis of chromones. It serves as a mild and efficient catalyst for the oxidative cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to afford flavones (2-phenyl-4H-chromen-4-ones). This methodology can be adapted for the synthesis of 2-furyl substituted chromenones. The reaction typically proceeds under mild conditions, making it an attractive green chemistry approach. Other acid catalysts such as polyphosphoric acid, acetic acid, and hydrochloric acid have also been historically used to facilitate the ring closure step in chromone synthesis. ijrpc.com
Below is a table summarizing various catalytic systems used in the synthesis of related chromone structures.
| Catalyst Type | Specific Catalyst | Reaction Type | Starting Materials | Typical Yields |
| Metal Catalyst | Gold (Au) | Intramolecular Cyclization | Propargylphenol derivatives | Good |
| Metal Catalyst | Ytterbium (III) chloride (YbCl₃) | Cyclization | Phenols and β-keto esters | Moderate to High |
| Metal Catalyst | Iron (III) chloride (FeCl₃) | [3+3] Annulation | 2-(2-ethynyl) phenoxy-1-aryl ethanones | Good |
| Organocatalyst | Iodine (I₂) | Oxidative Cyclization | 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones | High |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Ring Closure | Phenolic carboxylic acids | Moderate |
Functionalization and Derivatization Strategies for Enhancing the Chemical Diversity of this compound Analogues
To explore the chemical space around the this compound core, various functionalization and derivatization strategies are employed. These modifications can be targeted at the furan (B31954) moiety, the chromenone ring, or by introducing new molecular scaffolds.
Modifications at the Furan-2-yl Moiety
The furan ring at the C-2 position of the chromenone is a key site for chemical modification. The reactivity of the furan moiety allows for the introduction of various substituents, which can significantly alter the molecule's properties. One common approach involves electrophilic substitution reactions on the furan ring, although the electron-withdrawing nature of the chromenone core can influence the regioselectivity of these reactions.
Alternatively, the synthesis can start with pre-functionalized furan-2-carbaldehydes. For example, condensing 1-(5-chloro-2-hydroxyphenyl)ethanone with a substituted furan-2-carbaldehyde would yield analogues with modifications on the furan ring. researchgate.net This approach allows for the incorporation of a wide range of functional groups, such as alkyl, aryl, or nitro groups, onto the furan scaffold prior to the construction of the chromenone ring. The Suzuki-Miyaura cross-coupling reaction has been used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating a viable strategy for adding aryl groups to a furan ring within a larger molecule. mdpi.com
Substituent Variations on the Chromenone Ring System, including Halogenation Patterns
The chromenone ring system itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The existing chloro group at the C-6 position already influences the reactivity of the benzene (B151609) ring. Further modifications can be introduced either by starting with appropriately substituted phenols or by direct modification of the pre-formed chromenone.
The following table details examples of substituent variations on the chromenone ring.
| Position | Substituent | Effect | Synthetic Method |
| C-6, C-8 | Dichloro | Electron-withdrawing | Synthesis from 3,5-dichlorophenol |
| C-7 | Methyl | Electron-donating | Synthesis from m-cresol derivatives |
| C-6 | Bromo | Electron-withdrawing | Direct bromination of chromenone |
| C-3 | Hydroxy | Modulates ESIPT properties | Oxidative heterocyclization of chalcones researchgate.netresearchgate.net |
Introduction of Additional Heterocyclic or Aromatic Scaffolds
Creating hybrid molecules by introducing additional heterocyclic or aromatic scaffolds is a powerful strategy to generate novel chemical entities. This can be achieved by linking other ring systems to the this compound core.
One approach involves utilizing functional groups on the chromenone as handles for further reactions. For example, if a 3-formylchromone derivative is synthesized, the aldehyde group can serve as a versatile building block for constructing fused heterocyclic systems through condensation reactions with bifunctional nucleophiles. eurjchem.com This can lead to the formation of chromeno-pyridines, chromeno-pyrimidines, and other fused systems. Another strategy involves the Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and furan-2(3H)-ones to create hybrid structures containing both chromenone and furanone moieties. mdpi.com Such molecular hybridization can combine the features of two different pharmacophoric fragments into a single molecule. mdpi.com
Optimization of Reaction Yields and Purity Profiles in this compound Synthesis
Optimizing reaction conditions is critical for achieving high yields and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.
For the synthesis of chromenones, the choice of acid catalyst and reaction conditions can significantly impact the yield. For example, while traditional methods using strong acids like polyphosphoric acid or sulfuric acid can be effective, they may lead to side reactions and purification challenges. ijrpc.com Milder catalytic systems, such as molecular iodine, can offer higher yields and cleaner reaction profiles under more environmentally benign conditions.
A systematic approach to optimization involves screening different parameters. For instance, in related syntheses of dihydrobenzofuran neolignans, optimization involved evaluating different oxidants, their stoichiometry, solvents, and reaction times. scielo.br Such a methodical approach can be applied to the synthesis of this compound. The use of milder reaction conditions, such as using boron trifluoride diethyl etherate at 0°C for cyclization, has been shown to provide relatively high yields for some 3-substituted chromones. ijrpc.com
The purity of the final compound is also a major consideration. Purification techniques such as recrystallization or column chromatography are typically employed. The choice of solvent for recrystallization is crucial for obtaining high-purity crystalline products. For example, the synthesis of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one involved crystallization from a methanol-chloroform mixture to yield pure yellow needles. researchgate.net
The table below provides illustrative data on how reaction conditions can affect yields in the synthesis of related chromone compounds.
| Reaction | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Oxidative Coupling | Ag₂O | Benzene/Acetone | Room Temp | 20 | 31 |
| Oxidative Coupling | Ag₂O | Acetonitrile | Reflux | 4 | Optimized |
| Cyclization | HCl | Ethanol | Reflux | - | Moderate |
| Cyclization | Boron trifluoride etherate | - | 0°C | - | High |
Structure Activity Relationship Sar Studies of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One Analogues
Impact of the Furan-2-yl Substituent on Biological Activity Profiles
The furan-2-yl moiety at position 2 of the chromenone scaffold plays a significant role in defining the biological profile of this class of compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, can engage in various non-covalent interactions with biological targets. mdpi.com Its replacement with other heterocyclic or aromatic rings can lead to substantial changes in activity.
Studies on related furochromone derivatives have shown that the furan ring is integral to their biological effects. For instance, in a series of furo[3,2-h]chromene derivatives evaluated as multi-target-directed ligands, the nature of the substituent on the furan ring was found to be critical for inhibitory activity against enzymes like cholinesterases and β-secretase. researchgate.net While not a direct analogue, this highlights the importance of the furan component in modulating biological responses.
Furthermore, research on hybrid molecules combining furan-2(3H)-ones and chromen-4-ones has demonstrated that the furanone moiety contributes significantly to the antibacterial properties of the resulting compounds. mdpi.com This suggests that the furan ring in 6-chloro-2-(furan-2-yl)-4H-chromen-4-one is likely a key pharmacophoric feature. Modifications to this ring, such as the introduction of substituents or its replacement with other heterocycles, would be expected to alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Table 1: Impact of 2-Substituent on Biological Activity of Chromone (B188151) Analogues A representative table based on general findings for chromone derivatives, as specific data for this compound analogues is limited.
| 2-Substituent | Observed Biological Activity Trend | Reference |
|---|---|---|
| Furan-2-yl | Essential for certain enzymatic inhibitions | researchgate.net |
| Phenyl | Potent anticancer activity | nih.gov |
| Thiophen-2-yl | May enhance cytotoxic effects | researchgate.net |
| Pyridin-2-yl | Can influence anti-cancer potency | researchgate.net |
Influence of the Halogen (Chlorine) at Position 6 of the Chromenone Nucleus on Biological Effects
The presence and position of halogen substituents on the chromenone ring are well-known to significantly modulate the pharmacological properties of these compounds. The chlorine atom at position 6 of the this compound backbone is expected to influence its biological activity through a combination of electronic and steric effects.
Halogens can alter the electron distribution within the molecule, affecting its ability to participate in hydrogen bonding and other intermolecular interactions. nih.gov The introduction of a chlorine atom can enhance the lipophilicity of a compound, which may improve its membrane permeability and cellular uptake. nih.gov Studies on various classes of bioactive molecules have shown that the presence of a chlorine atom can be crucial for their activity.
In the context of chromene-based chalcones, the presence of a 6-chloro substituent has been associated with a favorable cytotoxic profile against breast cancer cell lines. nih.gov Similarly, in a series of quinolin-2(1H)-one derivatives, a 6-chloro substituent was a common feature among compounds with potent anti-hepatitis B virus activity. nih.gov This suggests that the chlorine atom at position 6 in this compound is likely a key contributor to its biological effects. The position of the halogen is also critical; for instance, in some series, a halogen at position 6 may confer greater activity than at other positions.
Table 2: Influence of Halogen at Position 6 on Chromone Analogue Activity A representative table based on general findings for chromone derivatives, as specific data for this compound analogues is limited.
| Halogen at Position 6 | Observed Biological Activity Trend | Reference |
|---|---|---|
| Chlorine | Enhanced cytotoxic and antiviral activity | nih.govnih.gov |
| Fluorine | Can increase potency of enzyme inhibitors | nih.gov |
| Bromine | May increase anticancer activity | nih.gov |
| Hydrogen (unsubstituted) | Often serves as a baseline for activity comparison |
Effects of Substitutions and Modifications on the Chromenone Backbone on Activity
The chromenone scaffold itself is a versatile platform that allows for a wide range of structural modifications to fine-tune biological activity. Alterations to the chromenone backbone of this compound, beyond the furan and chloro substituents, can have profound effects on its pharmacological profile.
Modifications can include the introduction of various functional groups at different positions of the benzo-γ-pyrone system. For example, the introduction of hydroxyl or methoxy (B1213986) groups can alter the antioxidant properties of chromone derivatives. The synthesis of hybrid molecules, where the chromenone scaffold is fused with other heterocyclic rings, has been a successful strategy for developing compounds with novel biological activities. mdpi.comnih.gov
Structure-activity relationship studies on chromene-containing aromatic sulfonamides as carbonic anhydrase inhibitors have shown that substituents on the chromenone ring, such as methyl groups, can significantly influence inhibitory potency and selectivity against different enzyme isoforms. nih.gov This underscores the importance of the substitution pattern on the chromenone backbone in determining the biological target and efficacy of the resulting compounds.
Table 3: Effects of Chromenone Backbone Modifications on Biological Activity A representative table based on general findings for chromone derivatives.
| Modification on Chromenone Backbone | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Hydroxyl group | 7 | Can enhance antioxidant activity | |
| Methyl group | 7 and 8 | Influences carbonic anhydrase inhibition | nih.gov |
| Fused Pyrano ring | 7,8 | Can impart novel anticancer properties | nih.gov |
| Azo group incorporation | Various | Can lead to potent antimicrobial and anticancer agents | nih.gov |
Stereochemical and Conformational Determinants in the Activity of this compound Derivatives
Stereochemistry and molecular conformation are critical factors that dictate the three-dimensional shape of a molecule and, consequently, its ability to interact with a specific biological target. nih.gov For derivatives of this compound that possess chiral centers, the absolute configuration can have a profound impact on biological activity.
The planarity of the chromenone ring system is a key feature. A study on the crystal structure of the related compound 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one revealed that the molecule is nearly planar, with a very small dihedral angle between the chromene and furan rings. nih.govnih.gov This planarity can facilitate stacking interactions with aromatic residues in a protein's active site.
If chiral centers are introduced into the molecule, for example, through substitution on the chromenone backbone or on side chains, the resulting enantiomers or diastereomers may exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a drug molecule. While specific studies on the stereochemical and conformational determinants of this compound derivatives are limited, the principles of stereoselectivity in drug action are well-established and would undoubtedly apply to this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and to guide the design of more effective compounds.
The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and the Kier & Hall molecular connectivity indices. nih.gov
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. nih.gov
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity. nih.gov
The selection of the most relevant descriptors is a critical step in building a robust QSAR model. cmu.ac.th Techniques such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) with stepwise selection are often employed to identify a small subset of descriptors that have the highest correlation with the biological activity. nih.gov For chromene-based chalcones, topological and geometrical parameters have been shown to be important descriptors influencing cytotoxic activity. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Topological | Wiener index, Molecular connectivity indices | Reflects molecular size and branching, influencing receptor binding | nih.gov |
| Geometrical | Molecular surface area, Molecular volume | Describes the shape and steric properties of the molecule | nih.gov |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to the reactivity and intermolecular interactions of the molecule | nih.gov |
| Physicochemical | LogP, Molar refractivity | Influences membrane permeability and distribution | nih.gov |
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the selected molecular descriptors. nih.gov
The predictive power and statistical significance of the developed QSAR model must be rigorously validated. This is typically done through a combination of internal and external validation techniques:
Internal Validation: This assesses the robustness of the model using the same dataset that was used for its development. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. A high cross-validated correlation coefficient (q²) indicates good internal predictivity.
External Validation: This evaluates the ability of the model to predict the activity of a set of compounds that were not used in the model development (the test set). A high predicted correlation coefficient (R²pred) for the test set is a strong indicator of the model's real-world predictive power.
For a QSAR model to be considered reliable and predictive, it should have a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predicted correlation coefficient for an external test set (R²pred). nih.gov For example, a QSAR model for chlorochalcone (B8783882) derivatives as breast anticancer agents was developed with an R² of 0.743 and an R²pred of 0.744, indicating a good predictive model. nih.gov
Table 5: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value for a Good Model |
|---|---|---|
| R² (Squared Correlation Coefficient) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |
| R²pred (Predicted R² for external test set) | A measure of the predictive ability of the model for an external set of compounds. | > 0.5 |
| F-statistic | A statistical test to determine if there is a significant relationship between the variables. | High value with low p-value |
| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |
In Vitro Biological Activity Profiling of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One
Antimicrobial Research Applications (In Vitro)
The 4H-chromen-4-one scaffold is an integral part of many compounds exhibiting a wide range of biological activities, including antimicrobial effects. mdpi.com Research into synthetic chromone (B188151) derivatives has explored their potential against various pathogenic microbes. asianpubs.orgthematicsjournals.org
While the 4H-chromen-4-one nucleus is a key feature in compounds with antibacterial properties, specific in vitro studies detailing the antibacterial efficacy of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one are not extensively detailed in the available literature. However, research on analogous structures provides insight into the potential of this chemical class. Studies on various chromone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. asianpubs.org For instance, certain chromone-tetrazole derivatives have shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comresearchgate.net The activity is often influenced by the nature and position of substituents on the chromone ring. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Chromone Analogs
| Compound/Analog | Bacterial Strain | Activity Metric (e.g., MIC) | Source |
| Iodinated Chromone-Tetrazole (1a) | Staphylococcus aureus | MIC: 40 µg/mL | mdpi.com |
| Fluorinated Chromone-Tetrazole (1q) | Pseudomonas aeruginosa | MIC: 20 µg/mL | mdpi.com |
| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | S. aureus, B. subtilis, E. coli, S. typhi | Reported as the most active antibacterial agent in its series | asianpubs.org |
This table presents data for structurally related chromone compounds to illustrate the antibacterial potential of the scaffold, as specific data for this compound was not available in the reviewed sources.
The chromone scaffold is also associated with significant antifungal properties. asianpubs.orgresearchgate.net A wide range of synthetic chromone derivatives have been evaluated for their efficacy against various fungal pathogens. researchgate.net For example, an extensive study on 27 different chromones demonstrated their potential against nine Candida species, including Candida albicans, Candida glabrata, and Candida auris. nih.gov In that study, four chromone-3-carbonitrile derivatives showed notable antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov Another study highlighted a 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one derivative as a particularly potent antifungal agent against a panel of test fungi. asianpubs.org Although these studies underscore the potential of the chromone core, specific MIC values for this compound against fungal pathogens have not been explicitly reported in the surveyed literature.
Bacterial and fungal biofilms present a significant challenge due to their increased resistance to antimicrobial agents. nih.govresearchgate.net The chemical structure of this compound contains two key moieties, furanone and chromone, which have been independently investigated for antibiofilm activity.
Halogenated furanones are known to inhibit biofilm formation in various microorganisms, often by interfering with quorum sensing signaling pathways. frontiersin.orgsemanticscholar.org Similarly, certain chromone derivatives have been shown to significantly inhibit biofilm formation by pathogenic yeasts like C. albicans. nih.gov This inhibition is linked to the disruption of virulence factors such as cell aggregation and hyphal formation, which are essential for biofilm development. nih.gov Despite the promising antibiofilm potential suggested by its structural components, direct in vitro studies evaluating the biofilm inhibition capabilities of this compound have not been found.
Combining bioactive compounds with established antibiotics or antifungals is a key strategy to enhance efficacy and overcome resistance. Some furanone derivatives, which share a structural component with the target compound, have been shown to increase the susceptibility of microbes to conventional antibiotics. nih.gov However, a review of the available scientific literature did not yield any in vitro synergy studies specifically investigating this compound in combination with other antimicrobial agents.
Enzyme Inhibition Studies (In Vitro).
Protease Inhibition Assays (e.g., Falcipain-2, Urokinase-type Plasminogen Activator Receptor (uPAR))
No specific experimental data on the inhibitory activity of this compound against the proteases Falcipain-2 or the Urokinase-type Plasminogen Activator Receptor (uPAR) was found in the reviewed literature.
Falcipain-2, a cysteine protease of Plasmodium falciparum, is a crucial enzyme for the parasite's lifecycle and a significant target for antimalarial drug development nih.govnih.gov. Its inhibition can disrupt hemoglobin hydrolysis by the parasite nih.govnih.gov. While various compounds are being investigated as Falcipain-2 inhibitors, the specific activity of this compound has not been reported.
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in cancer metastasis and angiogenesis, making them important targets for anti-cancer therapies nih.gov. The uPA/uPAR system's role in the breakdown of the extracellular matrix is a critical step in tumor invasion nih.gov. Although a variety of inhibitors targeting uPA have been developed, including some with a benzimidazole ring structure that showed improved selectivity with the introduction of a chlorine atom, no data is available for this compound nih.gov.
Cholinesterase and β-Secretase Inhibition
There is no specific published data detailing the in vitro inhibitory effects of this compound on cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE) or β-secretase (BACE-1).
However, the broader class of furochromones has been evaluated for these activities. In a study on 5-oxo-5H-furo[3,2-g]chromene derivatives, which are structurally related to the compound of interest, several analogues demonstrated inhibitory activity against both cholinesterases and β-secretase nih.gov. These enzymes are significant targets in the research of neurodegenerative conditions like Alzheimer's disease, where cholinesterase inhibitors are used to manage symptoms and β-secretase inhibitors are investigated to reduce the production of amyloid-β peptides nih.govnih.govnih.gov. The presence of a furan (B31954) ring has been noted in other molecular scaffolds as potentially contributing to acetylcholinesterase inhibition nih.gov.
Table 1: In Vitro Inhibition of Cholinesterases and β-Secretase by Furochromone Derivatives (Note: Data is for structurally related compounds, not this compound)
| Compound Type | Target Enzyme | IC₅₀ (µM) | Source |
| Furochromone Derivatives | AChE | Varies | nih.gov |
| Furochromone Derivatives | BChE | Varies | nih.gov |
| Furochromone Derivatives | β-Secretase (BACE-1) | Varies | nih.gov |
Lipoxygenase Inhibition
Specific experimental data on the lipoxygenase (LOX) inhibitory activity of this compound is not available in the current literature.
Lipoxygenases are enzymes involved in the synthesis of pro-inflammatory mediators nih.gov. As such, they are a target for the development of anti-inflammatory drugs. Research on other chromone derivatives has shown that this class of compounds can inhibit lipoxygenase nih.gov. For instance, a study on furochromone derivatives demonstrated moderate inhibition of 5-lipoxygenase and 15-lipoxygenase nih.gov. The general anti-inflammatory potential of chromones is linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase nih.gov.
Anti-Inflammatory Pathways in Cellular Models (In Vitro)
While there is no specific research on the in vitro anti-inflammatory pathways affected by this compound, the broader class of 4H-chromen-4-one derivatives has been investigated for anti-inflammatory properties.
Cytokine Expression and Inflammatory Mediator Regulation
Studies on other 2-phenyl-4H-chromen-4-one derivatives have shown that they can exert anti-inflammatory effects in vitro. For example, certain derivatives have been found to downregulate the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophage models nih.govnih.govresearchgate.net. The mechanism of action for some of these compounds involves the inhibition of signaling pathways like the TLR4/MAPK pathway nih.govresearchgate.net. These findings suggest that the 4H-chromen-4-one scaffold is a promising template for the development of new anti-inflammatory agents mdpi.com.
Table 2: Anti-Inflammatory Activity of Representative 2-phenyl-4H-chromen-4-one Derivatives (In Vitro) (Note: Data is for structurally related compounds, not this compound)
| Compound Type | Cellular Model | Effect | Target Pathway | Source |
| 2-phenyl-4H-chromen-4-one derivative | RAW264.7 macrophages | Downregulation of NO, IL-6, TNF-α | TLR4/MAPK | nih.govresearchgate.net |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | RAW264.7 macrophages | Downregulation of NO, PGE₂, iNOS, COX-2, IL-1β, TNF-α, IL-6 | NF-κB, AP-1, STAT | nih.gov |
Anti-viral Research Applications (In Vitro)
No specific in vitro anti-viral studies for this compound have been reported in the reviewed literature.
However, the 4H-chromen-4-one scaffold is present in many flavonoids and has been the subject of anti-viral research. Various derivatives have been synthesized and tested against a range of viruses. For instance, certain 2-aryl-4H-chromen-4-one derivatives have shown activity against the Chikungunya virus in Vero cell cultures researchgate.net. Other studies have explored the potential of 4H-chromen-4-one containing flavonoids against SARS-CoV-2, with some compounds showing inhibitory potency against the virus in vitro nih.govnih.gov. These studies often target viral enzymes like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) nih.govnih.gov. This body of research highlights the potential of the 4H-chromen-4-one core structure in the development of novel antiviral agents.
Mechanistic Investigations of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One at the Cellular and Molecular Level in Vitro
Apoptosis Induction Pathways in Cancer Cell Lines (In Vitro)
Fisetin has been demonstrated to induce apoptosis in a variety of cancer cell lines through multiple interconnected pathways. nih.gov The process is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of enzymes that dismantle the cell in a controlled manner. researchgate.net
Caspase Activation and Poly(ADP-ribose) Polymerase (PARP) Cleavage
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. jcancer.org In vitro studies have consistently shown that Fisetin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, in numerous cancer cell lines. scispace.commdpi.com For instance, in human epidermoid carcinoma A431 cells, Fisetin treatment resulted in the cleavage and activation of caspases. nih.gov Similarly, in human oral cancer HSC3 cells, Fisetin increased the activity of caspase-3, -8, and -9. iiarjournals.org The activation of caspase-3 and -8, along with the cleavage of Poly(ADP-ribose) Polymerase (PARP), a substrate for activated caspase-3, has also been observed in HeLa cervical cancer cells treated with Fisetin. nih.gov
The cleavage of PARP by activated caspase-3 is a critical event in apoptosis, as it prevents DNA repair and facilitates the breakdown of the cell. scispace.com This cleavage has been documented in various cancer cell types following Fisetin exposure, including human colon cancer cells (HCT-116), breast cancer cells (MCF-7), and melanoma cells (A375 and SK-MEL-28). jcancer.orgscispace.comoncotarget.com The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to block Fisetin-induced PARP cleavage and subsequent apoptosis, confirming the caspase-dependent nature of this process. nih.govmdpi.com
Table 1: Effect of Fisetin on Caspase Activation and PARP Cleavage in Various Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| A431 | Human Epidermoid Carcinoma | Activation of caspases and cleavage of PARP. | nih.gov |
| HSC3 | Human Oral Cancer | Increased activity of caspase-3, -8, and -9. | iiarjournals.org |
| HeLa | Human Cervical Cancer | Activation of caspase-3 and -8, and cleavage of PARP. | nih.gov |
| HCT-116 | Human Colon Cancer | Activation of caspase-3, -7, and -9, and cleavage of PARP. | scispace.com |
| MCF-7 | Human Breast Cancer | Activation of caspase-7, -8, and -9, and cleavage of PARP. | scispace.com |
| A375 & SK-MEL-28 | Human Melanoma | Enhanced cleavage of caspase-3 and PARP, especially in combination with sorafenib. | oncotarget.com |
| Caki | Human Renal Carcinoma | Increased caspase activation and PARP cleavage. | mdpi.com |
Mitochondrial Membrane Potential Disruption
The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. Fisetin has been shown to induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.goviiarjournals.org A loss of ΔΨm is a key event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. iiarjournals.org In human epidermoid carcinoma A431 cells, Fisetin treatment led to a dose- and time-dependent increase in the cell population with low mitochondrial membrane potential. nih.gov This disruption was accompanied by the release of cytochrome c and Smac/DIABLO from the mitochondria. nih.gov
Similar findings have been reported in other cancer cell lines. For example, in human oral cancer HSC3 cells, Fisetin treatment resulted in a reduction of the mitochondrial membrane potential. iiarjournals.org This effect has also been observed in breast cancer cells and colon cancer cells. scispace.com The release of cytochrome c into the cytosol is a critical step, as it binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. jcancer.org
Table 2: Impact of Fisetin on Mitochondrial Parameters in Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Effect on Mitochondrial Membrane Potential (ΔΨm) | Release of Pro-Apoptotic Factors | Reference |
|---|---|---|---|---|
| A431 | Human Epidermoid Carcinoma | Disruption/Loss | Cytochrome c, Smac/DIABLO | nih.gov |
| HSC3 | Human Oral Cancer | Reduction | Cytochrome c, AIF, ENDO G | iiarjournals.org |
| MCF-7 | Human Breast Cancer | Depolarization | Not specified | scispace.com |
| COLO25 | Human Colon Cancer | Reduction | Not specified | scispace.com |
| HeLa | Human Cervical Cancer | Depolarization | Not specified | nih.gov |
BCL-2 Family Protein Modulation
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) members. nih.gov The ratio of these opposing proteins often determines the fate of a cell. Fisetin has been found to modulate the expression of BCL-2 family proteins to favor apoptosis. nih.gov
In A431 cells, Fisetin treatment resulted in a decreased expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, while simultaneously increasing the expression of the pro-apoptotic proteins Bax, Bak, and Bad. nih.gov This shift in the balance of BCL-2 family proteins contributes to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. Similar modulatory effects have been observed in a range of other cancer cells. For instance, in human plasma cancer cells (U266) and non-small cell lung cancer cells (NCI-H460), Fisetin upregulated the expression of Bax, Bim, and Bad, and downregulated Mcl-1 and Bcl-2. nih.gov The upregulation of Bax and the downregulation of Bcl-2 by Fisetin have also been noted in human oral cancer HSC3 cells and melanoma cells. iiarjournals.orgoncotarget.com
Table 3: Fisetin-Induced Modulation of BCL-2 Family Proteins in Various Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |
|---|---|---|---|---|
| A431 | Human Epidermoid Carcinoma | Bax, Bak, Bad | Bcl-2, Bcl-xL, Mcl-1 | nih.gov |
| U266 | Human Plasma Cancer | Bax, Bim, Bad | Mcl-1, Bcl-2 | nih.gov |
| NCI-H460 | Non-Small Cell Lung Cancer | Bax, Bim, Bad | Mcl-1, Bcl-2 | nih.gov |
| HCT-116 | Human Colon Cancer | Bak, Bim | Bcl-2, Bcl-xL | scispace.com |
| T24 & EJ | Human Bladder Cancer | Bax, Bak | Bcl-2, Bcl-xL | nih.gov |
| HSC3 | Human Oral Cancer | BAX, BAD, BAK | BCL2, BCL-xL | iiarjournals.org |
Cell Cycle Arrest Mechanisms (In Vitro)
In addition to inducing apoptosis, Fisetin exerts its anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. This arrest often occurs at specific checkpoints, most notably the G2/M or G0/G1 phases. nih.gov
Flow Cytometric Analysis of Cell Cycle Phases
Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle. Numerous studies employing this method have demonstrated that Fisetin can induce cell cycle arrest in various cancer cell lines. In human epidermoid carcinoma A431 cells, treatment with Fisetin led to a significant accumulation of cells in the G2/M phase, with a corresponding reduction in the G1 phase population. nih.gov Similarly, in SGC7901 gastric cancer cells, Fisetin treatment increased the proportion of cells in the G2/M phase. nih.gov
In other cancer cell types, such as human bladder cancer cells (T24 and EJ), Fisetin has been shown to block cell cycle progression in the G0/G1 phase. scispace.com Studies on head and neck cancer cell lines (SCC-9, SCC-25, and A-253) have also shown that Fisetin can induce G2/M arrest. mdpi.comresearchgate.net The specific phase of arrest can be cell-type dependent. For example, in HCT116 colorectal cancer cells, Fisetin treatment resulted in a G0/G1 phase arrest. researchgate.net
Table 4: Fisetin-Induced Cell Cycle Arrest in Different Cancer Cell Lines as Determined by Flow Cytometry (In Vitro)
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| A431 | Human Epidermoid Carcinoma | G2/M | nih.gov |
| SGC7901 | Human Gastric Cancer | G2/M | nih.gov |
| HT-29 | Human Colon Cancer | G2/M | scispace.com |
| T24 & EJ | Human Bladder Cancer | G0/G1 | scispace.com |
| HeLa | Human Cervical Cancer | G2/M | nih.gov |
| HCT116 | Human Colorectal Cancer | G0/G1 | researchgate.net |
| SCC-9 & A-253 | Head and Neck Cancer | G2/M | mdpi.comresearchgate.net |
Regulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression
The progression through the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are in turn regulated by their binding partners, the cyclins. nih.gov Fisetin-induced cell cycle arrest is mechanistically linked to the modulation of these key regulatory proteins.
In human bladder cancer cells, Fisetin-induced G0/G1 arrest was associated with a significant decrease in the protein levels of cyclin D1, cyclin A, CDK4, and CDK2. scispace.com Conversely, the expression of the CDK inhibitors p21 and p53 was increased. scispace.com In HT-29 colon cancer cells, Fisetin treatment also led to decreased activities of CDK2 and CDK4, which was correlated with reduced levels of cyclin E and cyclin D1, and an increase in p21 levels. scispace.com Furthermore, in human osteosarcoma cells, Fisetin-induced G2 phase arrest was accompanied by a reduction in the levels of cyclin B1 and cyclin E1. nih.gov These findings collectively indicate that Fisetin disrupts the normal cell cycle machinery by altering the expression and activity of critical cyclins and CDKs, thereby preventing cancer cell division. nih.gov
Table 5: Modulation of Cyclin and CDK Expression by Fisetin in Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Downregulated Cyclins/CDKs | Upregulated CDK Inhibitors | Reference |
|---|---|---|---|---|
| T24 & EJ | Human Bladder Cancer | Cyclin D1, Cyclin A, CDK4, CDK2 | p21, p53 | scispace.com |
| HT-29 | Human Colon Cancer | Cyclin D1, Cyclin E, CDK2, CDK4 | p21 | scispace.com |
| MG-63 & Saos-2 | Human Osteosarcoma | Cyclin B1, Cyclin E1 | Not specified | nih.gov |
| LNCaP | Human Prostate Cancer | Cyclin D1, Cyclin D2, Cyclin E, CDK2, CDK4, CDK6 | p21, p27 | researchgate.net |
Modulation of Signal Transduction Pathways
There is currently no specific published research detailing the modulatory effects of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one on key signal transduction pathways. While the broader class of chromen-4-one derivatives, particularly flavonoids, has been studied for such activities, these findings cannot be directly attributed to this specific compound. nih.gov
MAPK Pathway Involvement
No in vitro studies have been found that investigate the interaction between This compound and the Mitogen-Activated Protein Kinase (MAPK) pathway. Research on some related 2-phenyl-4H-chromen-4-one derivatives has suggested potential inhibition of the TLR4/MAPK pathway as a mechanism for anti-inflammatory effects, but this has not been demonstrated for the compound . nih.gov
PI3K/Akt/mTOR Axis Perturbation
There is no available scientific literature that reports on the perturbation of the PI3K/Akt/mTOR signaling axis by This compound . The influence of this specific chemical structure on this critical cellular pathway remains uninvestigated.
NF-κB Pathway Inhibition
Similarly, no dedicated in vitro research has been published to confirm or deny the inhibitory effect of This compound on the NF-κB pathway. While other flavones and chromone (B188151) derivatives have been noted for NF-κB inhibition, specific data for this compound is absent. nih.gov
Interaction with Specific Cellular Targets and Biomolecules
Direct experimental evidence for the interaction of This compound with specific biomolecular targets is not present in the available literature. General studies on flavonoids provide a framework for potential interactions, but lack compound-specific details. nih.govmdpi.com
Protein-Ligand Binding Affinity Determination (In Vitro)
Interactive Data Table: Protein Binding of Related Flavonoids (Contextual Information)
This table presents data for other flavonoid compounds to illustrate typical binding affinities. No data is available for this compound.
| Flavonoid | Target Protein | Binding Constant (K) M⁻¹ | Source |
| Quercetin | Calf Thymus DNA | 7.25 x 10⁴ | nih.gov |
| Kaempferol | Calf Thymus DNA | 3.60 x 10⁴ | nih.gov |
| Delphinidin | Calf Thymus DNA | 1.66 x 10⁴ | nih.gov |
DNA Intercalation or Damage Assessment (In Vitro)
There are no published in vitro assessments of DNA intercalation or damage specifically caused by This compound . While some flavonoids have been shown to interact with DNA, and furan (B31954) itself has been studied for its potential to cause DNA damage, these findings are not specific to the compound . nih.govnih.govresearchgate.net The ability of flavonoids to interact with DNA can be through non-covalent forces, such as groove binding or intercalation. researchgate.net However, without direct experimental evidence, the potential for this compound to interact with DNA is purely speculative.
Enzyme Active Site Interaction Studies
The interaction of small molecules with enzyme active sites is a cornerstone of drug discovery and mechanistic biology. For the compound this compound, while specific experimental data from co-crystallization studies are not extensively available in the public domain, computational molecular docking simulations provide valuable insights into its potential binding modes with various enzymes. These in silico studies help to predict the binding affinity and the specific molecular interactions that stabilize the enzyme-ligand complex.
The chromen-4-one scaffold is a well-recognized pharmacophore known to interact with a variety of enzymes, often through a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netnih.gov The carbonyl group at the C4 position of the chromone ring is a key hydrogen bond acceptor. The furan ring at the C2 position can participate in hydrophobic interactions and potentially π-π stacking with aromatic amino acid residues within the enzyme's active site. The chlorine atom at the C6 position can enhance binding affinity through halogen bonding or by contributing to hydrophobic interactions.
Molecular docking studies performed on structurally related chromone derivatives against enzymes like cyclooxygenase-2 (COX-2) and protein kinase CK2 have revealed common interaction patterns. researchgate.netnih.gov These studies indicate that the planar chromone ring system often orients itself within hydrophobic pockets of the active site. The interactions are typically characterized by hydrogen bonds formed between the chromone's carbonyl oxygen and amino acid residues such as Arginine or Tyrosine, and hydrophobic contacts with residues like Leucine, Valine, and Alanine.
For this compound, a hypothetical interaction model within an enzyme active site, based on data from analogous compounds, can be proposed. The following interactive table outlines the potential types of interactions and the amino acid residues that could be involved.
| Type of Interaction | Functional Group of Compound | Potential Interacting Amino Acid Residues | Description of Interaction |
| Hydrogen Bonding | Carbonyl group (C4-keto) | Serine, Threonine, Tyrosine, Arginine | The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, forming a strong, directional interaction with hydrogen-donating residues in the active site. |
| π-π Stacking | Furan ring, Benzene (B151609) ring of chromone | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic rings of the compound can stack with the aromatic side chains of amino acids, contributing to binding stability. |
| Hydrophobic Interactions | Furan ring, Chromone backbone | Leucine, Isoleucine, Valine, Alanine | Non-polar parts of the compound interact favorably with non-polar amino acid residues, driven by the hydrophobic effect. |
| Halogen Bonding | Chlorine atom at C6 | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate | The electrophilic region of the chlorine atom can interact with a nucleophilic site on an amino acid, such as a backbone carbonyl or a negatively charged residue. |
This table represents a theoretical model of interactions based on the chemical structure of this compound and docking studies of similar compounds.
Oxidative Stress Induction or Attenuation Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov ROS, such as the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are natural byproducts of aerobic metabolism. nih.gov However, their overproduction can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.gov Flavonoids and related chromone structures are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. mdpi.comnih.gov
Attenuation of oxidative stress could occur if the compound acts as a direct scavenger of ROS or if it upregulates the expression of endogenous antioxidant enzymes. Conversely, induction of oxidative stress might occur if the compound interferes with the mitochondrial electron transport chain or is metabolized into a reactive intermediate, leading to increased ROS production. nih.gov
Reactive Oxygen Species (ROS) Production Monitoring
To quantitatively assess the impact of this compound on cellular redox status, in vitro assays that monitor ROS levels are employed. A common method involves the use of fluorescent or luminescent probes that react with specific ROS.
One widely used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then oxidized by ROS, primarily H₂O₂, to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). researchgate.net The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Another sensitive method is the ROS-Glo™ H₂O₂ Assay, which is a luminescent-based assay that specifically measures the levels of H₂O₂. nih.gov This assay utilizes a substrate that reacts with H₂O₂ to generate a luciferin (B1168401) precursor. In a second step, a detection reagent converts the precursor to luciferin, which is then used by luciferase to produce light. The luminescent signal is proportional to the concentration of H₂O₂. nih.govrkmmanr.org
The following interactive table presents hypothetical data from a cell-based assay monitoring ROS production in response to treatment with this compound, illustrating a potential dose-dependent effect on ROS levels.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 100 | 1.0 |
| This compound | 1 | 95 | 0.95 |
| This compound | 10 | 82 | 0.82 |
| This compound | 50 | 65 | 0.65 |
| Positive Control (H₂O₂) | 100 | 550 | 5.5 |
This table contains illustrative, hypothetical data to demonstrate the potential antioxidant effect of the compound as might be observed in a DCFDA assay. Actual experimental results would be required for confirmation.
Computational and Theoretical Studies of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 6-chloro-2-(furan-2-yl)-4H-chromen-4-one, to a macromolecular target, typically a protein. The insights gained from docking studies can elucidate the potential mechanism of action and guide the design of more potent and selective inhibitors.
Ligand Preparation and Protein Receptor Grid Generation
The initial step in a molecular docking simulation involves the preparation of both the ligand and the target protein. For the ligand, this compound, this process entails generating a three-dimensional conformation and assigning appropriate atomic charges. This is often achieved using computational chemistry software that can predict the most stable, low-energy conformation of the molecule.
The preparation of the protein receptor is a more intricate process. It requires a high-resolution 3D structure of the protein, typically obtained from X-ray crystallography or NMR spectroscopy and deposited in a public database like the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the protein's atoms. A crucial part of this stage is the generation of a grid box that defines the binding site of the protein. This grid is a three-dimensional space within which the docking algorithm will attempt to place the ligand.
Binding Mode Analysis and Non-Covalent Interaction Profiling
Once the ligand and receptor are prepared, the docking software places the ligand into the defined binding site in a multitude of different orientations and conformations. These potential binding poses are then scored based on how well they fit into the binding site. The analysis of the top-scoring poses reveals the most probable binding mode of the ligand.
A key aspect of this analysis is the profiling of non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are the primary drivers of ligand binding. For this compound, the furan (B31954) ring's oxygen atom and the chromenone's carbonyl oxygen can act as hydrogen bond acceptors. The aromatic nature of the chromene and furan rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition.
A hypothetical binding mode analysis for this compound with a generic kinase protein target is presented below.
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS78 | Hydrogen Bond | 2.9 |
| GLU95 | Hydrogen Bond | 3.1 |
| PHE152 | Pi-Pi Stacking | 3.8 |
| LEU154 | Hydrophobic | 4.2 |
| TYR156 | Pi-Pi Stacking | 4.0 |
This table is illustrative and represents a hypothetical binding scenario.
Scoring Function Evaluation and Theoretical Binding Affinity Prediction
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each generated pose. These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. The theoretical binding affinity, often expressed in kcal/mol, provides a quantitative measure of the ligand's potential potency.
The evaluation of these scores helps in ranking different ligands or different poses of the same ligand. For this compound, comparing its theoretical binding affinity to that of a known inhibitor of a particular target can provide a preliminary assessment of its potential biological activity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including the distribution of electrons and the molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is likely to be distributed over the electron-rich furan and chromene rings, while the LUMO may be localized on the electron-withdrawing carbonyl group and the chlorinated benzene (B151609) ring. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its susceptibility to react with electrophiles or nucleophiles.
A table of hypothetical calculated electronic properties for this compound is provided below.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
This table contains hypothetical values for illustrative purposes.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen of the chromenone and the oxygen atom of the furan ring, indicating these are sites for potential hydrogen bonding. The hydrogen atoms and the regions around the chlorine atom might show a slightly positive potential. The ESP map is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with its biological target.
Reactivity Descriptors (e.g., Fukui functions, Global Reactivity Descriptors)
Reactivity descriptors derived from density functional theory (DFT) are crucial for predicting the chemical behavior of molecules. While specific calculations for this compound are not available, studies on analogous chromone (B188151) and flavone (B191248) derivatives provide valuable insights into how substituents influence reactivity.
Global reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap (ΔE), are fundamental in assessing a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For instance, a study on 3-formyl chromone derivatives highlighted that the energy gap is a critical factor in determining their chemical reactivity and stability. nih.gov In an investigation of other chromone derivatives, the energy gaps were found to be 1.870 eV, 1.649 eV, and 1.590 eV, indicating significant biological activity potential. d-nb.infodntb.gov.ua
Other global reactivity parameters for a flavone molecule, a close structural relative, have been calculated, providing a reference for the expected values in similar chromone structures. chemrxiv.org
Table 1: Global Reactivity Descriptors for a Flavone Analog (Data synthesized from a computational study on a flavone molecule. chemrxiv.org)
| Descriptor | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Ionization Potential (IP) | - |
| Electron Affinity (EA) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (σ) | - |
| Electronegativity (χ) | - |
| Chemical Potential (µ) | - |
| Electrophilicity Index (ω) | - |
(Specific values were not provided in the abstract, but their calculation was central to the study.)
Fukui functions are local reactivity descriptors used to identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. wikipedia.orgscm.com For a molecule like this compound, the furan ring, the pyrone ring, and the substituted benzene ring would all exhibit distinct reactivity patterns. The condensed Fukui function provides a per-atom analysis of reactivity. scm.comnih.gov In related chromone systems, the carbonyl carbon and the C2/C3 positions of the pyrone ring are often identified as key electrophilic or nucleophilic centers, depending on the specific reaction. The presence of the electron-withdrawing chlorine atom at the C6 position is expected to influence the electron density distribution across the entire chromone scaffold.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are powerful tools for understanding the stability of a ligand within a protein's binding pocket and for characterizing the dynamics of their interaction. frontiersin.org Such studies are common for chromone and flavone derivatives due to their broad biological activities.
MD simulations on complexes of chromone derivatives with protein targets, such as SARS-CoV-2 main protease, have been performed to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand is a key metric evaluated during these simulations. A stable RMSD value over the simulation time, typically in the range of 0.2 to 0.5 nm for well-behaved systems, indicates that the complex has reached equilibrium and the ligand is stably bound. nih.gov For example, a study on 6-substituted 3-formyl chromone derivatives complexed with various proteins reported RMSD values within this range, confirming the stability of the complexes. nih.gov Similarly, MD simulations of other chromone derivatives targeting SARS-CoV-2 protease also confirmed the stability of the protein-ligand complexes with minimal fluctuations. nih.gov
MD simulations allow for the sampling of a wide range of conformations of the ligand-protein complex, providing a more dynamic picture of the binding event than static docking models. From these simulations, binding free energies can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.commdpi.com These calculations provide a more accurate estimation of the binding affinity.
For various flavonoid and chromone derivatives, binding free energy calculations have been instrumental in ranking their potential efficacy as inhibitors of specific protein targets. For instance, a comparative MD study on flavonoids as PD-L1 inhibitors reported average binding free energies ranging from -19.88 kcal/mol to -46.73 kcal/mol. mdpi.com Another study on flavonoids targeting aldose reductase found binding free energies between -15.65 and -19.74 kcal/mol. mdpi.com For a chromone derivative targeting the SARS-CoV-2 main protease, the MM-GBSA analysis revealed a binding free energy of -19.54 kcal/mol. nih.gov These values indicate strong and favorable binding interactions.
Table 2: Representative Binding Free Energies of Chromone/Flavone Analogs with Protein Targets (Data synthesized from multiple sources. nih.govmdpi.commdpi.com)
| Compound/Class | Protein Target | Binding Free Energy (kcal/mol) | Method |
|---|---|---|---|
| Ginkgetin (Flavone) | PD-L1 | -46.73 | MM-PBSA |
| Chromone-peptidomimetic (Ch-p7) | SARS-CoV-2 Mpro | -19.54 | MM-GBSA |
| Quercetin (Flavonol) | Aldose Reductase | -19.74 | MM-PBSA |
In Silico ADMET Prediction and Pharmacokinetic Modeling (Theoretical, Excluding Clinical Data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. imedpub.com
The absorption of a compound is often predicted based on its physicochemical properties, such as lipophilicity (logP), aqueous solubility, and cell permeability (e.g., Caco-2 permeability). For a series of chromone derivatives, ADMET properties were predicted to assess their drug-likeness. nih.gov Many in silico tools use Lipinski's rule of five as an initial filter for oral bioavailability.
Distribution properties, such as plasma protein binding and blood-brain barrier penetration, are also predictable. For chromone-embedded peptidomimetics, pharmacokinetic tests revealed that several compounds possessed acceptable medicinal properties. nih.gov
Table 3: Predicted ADMET Properties for a Class of Chromone Derivatives (This table represents the types of data typically generated in in silico ADMET studies for chromone analogs, based on general findings. nih.govnih.govresearchgate.net)
| Property | Predicted Outcome for Analogous Chromones |
|---|---|
| Human Intestinal Absorption | Variable, often predicted to be good |
| Caco-2 Permeability | Moderate to High |
| Plasma Protein Binding | Generally High |
| Blood-Brain Barrier Penetration | Variable, depends on specific substitutions |
| CYP2D6 Inhibition | Often predicted as a potential inhibitor |
Theoretical Excretion and Toxicity Prediction.
The journey of a chemical compound through a biological system is a complex process, and its ultimate elimination, or excretion, is a critical determinant of its potential impact. Computational, or in silico, methods offer a rapid and cost-effective means to predict the excretion pathways and potential toxicity of a molecule like This compound . These predictions are based on the molecule's structural features and physicochemical properties.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are instrumental in early-stage drug discovery and chemical safety assessment. frontiersin.org These tools employ a variety of models, from simple property calculations to complex machine learning algorithms, to forecast a compound's fate in the body. For instance, properties like water solubility, lipophilicity (LogP), and ionization state (pKa) are fundamental to predicting how a compound will be excreted.
While specific experimental data on the excretion of This compound is not publicly available, theoretical predictions can be made using various software platforms. These platforms typically predict renal (kidney) and hepatic (liver) clearance as the primary excretion routes. For example, a hypothetical prediction for our compound of interest might look like the data presented in Table 1. It is important to note that these are illustrative predictions and would require experimental validation.
Table 1: Hypothetical Theoretical Excretion Profile of this compound
| Parameter | Predicted Value | Interpretation |
| Renal Clearance (ml/min) | 2.5 | Low renal clearance |
| Hepatic Clearance (ml/min) | 8.0 | Moderate hepatic clearance |
| Primary Excretion Route | Hepatic | Primarily eliminated through the liver |
Toxicity prediction is another cornerstone of computational assessment. Various models can predict different types of toxicity, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity. These predictions are often based on the identification of "structural alerts," which are specific molecular fragments known to be associated with toxicity. nih.gov For This compound , the presence of a chlorinated aromatic ring and a furan moiety would be key features analyzed by these predictive models.
A hypothetical toxicity prediction for this compound is presented in Table 2. Such predictions are crucial for prioritizing compounds for further development and for flagging potential safety concerns early in the research process.
Table 2: Hypothetical Theoretical Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Risk | Confidence Level |
| Carcinogenicity | Low | Moderate |
| Mutagenicity | Low | High |
| Hepatotoxicity | Moderate | Moderate |
| Cardiotoxicity | Low | High |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or a particular property, such as toxicity. ijsmr.inijsmr.in The development of robust QSAR models is a key aspect of computational toxicology and drug discovery. unc.edu
For a class of compounds like the analogues of This compound , a QSAR model for a specific toxicological endpoint would be developed by first compiling a dataset of structurally similar molecules with known toxicity values. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can range from simple counts of atoms and bonds to complex 3D properties. The final step involves using statistical methods to build a mathematical equation that links the descriptors to the observed toxicity.
In recent years, machine learning (ML) has revolutionized the field of QSAR modeling. mdpi.com ML algorithms are particularly adept at handling the complex, non-linear relationships that often exist between chemical structure and biological activity. ethz.chnih.gov Common ML methods used in QSAR include:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.
Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. ijsmr.in
A study on a library of synthetic flavones, which are structurally similar to chromen-4-ones, demonstrated the power of ML-driven QSAR. ethz.chnih.gov In this study, Random Forest models showed superior performance in predicting anticancer activity compared to other ML methods. nih.gov For a hypothetical QSAR model for the toxicity of This compound analogues, an ML approach would likely yield a more predictive model than traditional linear regression methods.
A critical aspect of QSAR modeling is ensuring the reliability and predictive power of the developed model. This is achieved through rigorous validation and the definition of its Applicability Domain (AD). nih.govnih.govmdpi.com Model validation involves assessing the model's performance on a set of compounds that were not used in its development (the test set). Key statistical parameters used for validation include the coefficient of determination (R²) for the test set and the root mean square error (RMSE).
The Applicability Domain defines the chemical space in which the model can make reliable predictions. nih.govnih.govmdpi.com A prediction for a new compound is considered reliable only if the compound falls within the AD of the model. The AD is typically defined based on the range of the molecular descriptors of the training set compounds.
For a QSAR model developed for analogues of This compound , the validation statistics would be crucial for its acceptance. A hypothetical set of validation parameters for a QSAR model predicting toxicity is shown in Table 3.
Table 3: Hypothetical Validation Parameters for a QSAR Model of Toxicity for this compound Analogues
| Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | Good model fit to the training data |
| R² (Test Set) | 0.75 | Good predictive power for new compounds |
| Root Mean Square Error (RMSE) | 0.30 | Low error in prediction |
| Applicability Domain Coverage | 90% | The model is applicable to a wide range of similar compounds |
Advanced Analytical Methodologies for the Research and Elucidation of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal information about atomic connectivity, functional groups, and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-chloro-2-(furan-2-yl)-4H-chromen-4-one, ¹H and ¹³C NMR would provide the initial blueprint of the structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the seven unique protons. The protons on the chromenone core (H-5, H-7, H-8) would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their relationships. The H-5 proton, being ortho to the carbonyl group, would likely be the most downfield-shifted of the benzene (B151609) ring protons. The H-7 and H-8 protons would show characteristic ortho-coupling. The vinylic H-3 proton on the pyranone ring is expected as a sharp singlet, typically around δ 6.6-6.8 ppm, as seen in analogous flavones. nih.gov The three protons of the furan (B31954) ring would appear as distinct multiplets, with chemical shifts characteristic of their positions relative to the furan oxygen and the point of attachment to the chromenone core. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by identifying all 13 unique carbon atoms. The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield (δ >175 ppm). Carbons of the furan and benzene rings, as well as the olefinic carbons of the pyranone ring, would resonate in the δ 100-165 ppm range. The specific chemical shifts are influenced by the electronic effects of the chloro-substituent and the furan ring. Studies on substituted chroman-4-one derivatives show that substituents on the benzene ring have predictable shielding and deshielding effects on the aromatic carbons. mdpi.com
Advanced NMR Techniques:
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons on the benzene and furan rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for assigning each proton to its directly attached carbon and mapping long-range (2-3 bond) H-C correlations. HMBC would definitively link the furan ring to the C-2 position of the chromenone and confirm the positions of all substituents.
Solid-State NMR (SSNMR): In the absence of a suitable crystal for X-ray diffraction, SSNMR could provide information about the molecular structure in the solid state. It can reveal details about polymorphism (the existence of different crystal forms) and molecular packing.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 | - | ~160-164 |
| C-3 | ~6.7 | ~110-112 |
| C-4 | - | >175 |
| C-4a | - | ~123-125 |
| C-5 | ~8.0-8.2 | ~125-127 |
| C-6 | - | ~130-133 (C-Cl) |
| C-7 | ~7.6-7.8 | ~134-136 |
| C-8 | ~7.4-7.6 | ~119-121 |
| C-8a | - | ~155-157 |
| C-2' (Furan) | - | ~150-153 |
| C-3' (Furan) | ~7.2-7.4 | ~112-114 |
| C-4' (Furan) | ~6.6-6.8 | ~112-114 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₃H₇ClO₃), the theoretical monoisotopic mass can be calculated with high accuracy. This technique is invaluable for confirming the identity of the target compound, distinguishing it from isomers or compounds with similar nominal masses. For comparison, the related compound 6-chloro-2-(4-fluorophenyl)chromen-4-one has a calculated exact mass of 274.0196853 Da. nih.gov
Fragment Analysis: Beyond the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would likely involve:
Retro-Diels-Alder (RDA) Reaction: A common pathway in flavonoids and chromones, leading to the cleavage of the pyranone ring.
Loss of CO: Ejection of a carbon monoxide molecule from the carbonyl group is a typical fragmentation for this class of compounds.
Cleavage at the Furan Ring: Fragmentation of the furan moiety or cleavage of the bond connecting it to the chromenone core.
Table 2: Predicted HRMS Data for this compound
| Parameter | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₃H₇³⁵Cl₁O₃ | Elemental Composition |
| Theoretical Exact Mass | 246.0084 | Unambiguous formula confirmation |
| Molecular Ion Peak [M]⁺ | m/z 246.0084 | Mass of the intact molecule |
| Isotope Peak [M+2]⁺ | m/z 248.0054 | Confirms presence of one chlorine atom (due to ³⁷Cl isotope) |
Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by characteristic vibrations. For the analogous compound 2-(4-chlorophenyl)chromen-4-one, key IR peaks were observed at 1651 cm⁻¹ (C=O), 1606 and 1510 cm⁻¹ (C=C aromatic), and 1263 cm⁻¹ (C-O). nih.gov
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹, characteristic of a conjugated ketone in a chromone (B188151) ring.
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon double bonds within the benzene and furan rings.
C-O Stretches: Aryl-alkyl ether and furan C-O-C stretches will produce strong bands in the 1000-1300 cm⁻¹ region.
C-Cl Stretch: A band in the 700-850 cm⁻¹ region can be attributed to the carbon-chlorine bond.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene and furan rings appear in the 650-900 cm⁻¹ fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often show strong Raman signals.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Ketone C=O Stretch | 1630-1660 | Strong, Sharp |
| Aromatic/Furan C=C Stretch | 1450-1610 | Medium-Strong |
| Ether C-O-C Stretch | 1000-1300 | Strong |
| C-Cl Stretch | 700-850 | Medium |
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. The chromone nucleus is a strong chromophore. The spectrum of this compound is expected to display two main absorption bands, characteristic of flavones and related chromones.
Band I: Located at a longer wavelength (typically 300-380 nm), this band arises from π→π* electronic transitions within the cinnamoyl system (B-ring and the heterocyclic portion).
Band II: Found at a shorter wavelength (typically 240-280 nm), this band corresponds to π→π* transitions associated with the benzoyl system (A-ring and carbonyl group).
The presence of the furan ring and the chloro-substituent will influence the exact position (λ_max) and intensity of these bands. The furan ring itself exhibits strong UV absorption. nist.gov A weak n→π* transition associated with the carbonyl group may also be observed.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition Type | Associated System | Expected λ_max (nm) |
|---|---|---|
| π→π* (Band I) | Cinnamoyl (Chromone C-ring + Furan) | ~300-360 |
| π→π* (Band II) | Benzoyl (Chromone A-ring + Carbonyl) | ~240-270 |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
While spectroscopic methods define molecular connectivity, only X-ray crystallography can provide a precise and unambiguous three-dimensional structure of a molecule in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions.
Growing a suitable single crystal of the title compound would allow for analysis by single crystal X-ray diffraction. The resulting data would provide a definitive map of atomic positions.
Expected Structural Features:
Planarity: Based on studies of similar flavonoids, the chromenone ring system is expected to be nearly planar. nih.gov The dihedral angle between the chromenone system and the attached furan ring would be a key parameter, indicating the degree of twisting in the molecule. For the related 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, this dihedral angle is very small at 3.8°, indicating a nearly planar molecule.
Bond Lengths and Angles: The analysis would confirm the expected bond lengths for the C=O, C=C, C-O, and C-Cl bonds, providing insight into the degree of electron delocalization throughout the conjugated system.
Intermolecular Interactions: The crystal packing would reveal how molecules arrange themselves in the lattice. Important interactions could include π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···O or C-H···Cl hydrogen bonds, which stabilize the crystal structure. In the crystal structure of a complex containing a 6-chloro-chromenone moiety, significant π-π stacking interactions were observed. nih.govresearchgate.net
Table 5: Representative Crystallographic Data for an Analogous Compound, 2-(4-chlorophenyl)chromen-4-one nih.gov Note: This data is for a structurally similar compound and serves as an example of the parameters that would be determined for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₉ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.1564 (16) |
| b (Å) | 3.8745 (2) |
| c (Å) | 26.7728 (18) |
| β (°) | 95.524 (6) |
| Volume (ų) | 2287.6 (3) |
Co-Crystal Structures with Biological Targets
The determination of a co-crystal structure of this compound with a biological target, such as a protein or enzyme, is a cornerstone of structure-based drug design. This process, primarily achieved through X-ray crystallography, provides a high-resolution, three-dimensional view of how the compound binds to its target at an atomic level. nih.govwikipedia.org
The process begins with the co-crystallization of the purified target protein and the compound. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to encourage the formation of a well-ordered crystal lattice containing both molecules. domainex.co.uk Once suitable crystals are obtained, they are exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the compound-protein complex can be determined. nih.gov
This structural information is invaluable for:
Identifying Key Interactions: It reveals specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding of the compound to the target. wikipedia.org
Understanding Mechanism of Action: For an enzyme inhibitor, the structure can show how the compound blocks the active site or induces a conformational change that prevents its function.
Guiding Lead Optimization: Medicinal chemists can use the co-crystal structure to rationally design modifications to the compound to improve potency, selectivity, and other pharmacological properties. domainex.co.ukpnas.org
While a specific co-crystal structure for this compound is not publicly available, studies on related chroman-4-one derivatives complexed with parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1) have demonstrated the utility of this approach. These studies revealed key binding modes and explained the inhibitory activity of the compounds, providing a foundation for further scaffold optimization. nih.gov
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification
Chromatographic methods are essential for separating, identifying, and quantifying this compound from reaction mixtures, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile compounds like chromone derivatives. amazonaws.com Developing a robust HPLC method is critical for ensuring the quality and purity of a synthesized active pharmaceutical ingredient (API). onyxipca.com
A typical method development strategy for this compound would involve a reversed-phase approach. In this setup, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (the column) and its solubility in a polar mobile phase (the solvent).
Key Steps in Method Development:
Column and Stationary Phase Selection: The choice of the stationary phase is crucial. onyxipca.com A C18 (octadecylsilane) column is a common starting point due to its versatility. The hydrophobicity of the furan and chloro-substituted chromenone core suggests strong retention on such a column.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good peak shape and resolution between the main compound and any impurities. amazonaws.com
Detector Settings: A Diode Array Detector (DAD) or UV detector would be suitable, set to a wavelength where the chromenone core exhibits maximum absorbance, likely in the 254 nm to 350 nm range, to ensure high sensitivity.
Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust. jfda-online.com
An illustrative set of starting parameters for an HPLC method for this compound is presented below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 50% B to 95% B over 15 min | To separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detector | UV at 254 nm | Common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard injection volume. |
This table represents a hypothetical starting point for method development and would require empirical optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rsc.org The analysis of chromen-4-one derivatives by GC-MS can be challenging due to their relatively high molecular weight and lower volatility, which may require derivatization to increase their suitability for GC analysis. nih.govresearchgate.net
For a compound like this compound, direct GC-MS analysis would require high inlet and oven temperatures, which could risk thermal degradation. If direct analysis is not feasible, a derivatization step, for instance using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, could be employed to create a more volatile analog. doi.orgnih.gov
The mass spectrometer component provides crucial structural information. Under electron impact (EI) ionization, the molecule would fragment in a predictable manner. The resulting mass spectrum, a unique fingerprint of the molecule, would show a molecular ion peak (M+) and various fragment ions corresponding to the loss of specific groups (e.g., loss of CO, Cl, or cleavage of the furan ring). This fragmentation pattern is used to confirm the identity of the compound.
Table 2: Potential GC-MS Parameters and Expected Fragments
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | HP-5MS (or similar), 30m x 0.25mm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Inlet Temp. | 280 °C | Must be high enough to volatilize the analyte without degradation. |
| Oven Program | 150 °C to 300 °C at 15 °C/min | A temperature ramp to elute compounds of varying volatility. |
| Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Scan Range | 40-550 amu | To detect the molecular ion and relevant fragments. |
| Expected m/z | M+ (parent ion), [M-CO]+, [M-Cl]+ | Characteristic fragments for chromone and chlorinated compounds. |
This table is illustrative. Applicability of GC-MS would depend on the compound's thermal stability and may require derivatization.
Biophysical Techniques for Target Interaction Studies (In Vitro)
To understand how this compound interacts with its biological target, various biophysical techniques are employed. These methods provide quantitative data on the kinetics and thermodynamics of the binding event.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. nih.gov It is highly effective for studying the binding of small molecules to protein targets. springernature.com In a typical SPR experiment, the protein target is immobilized on a sensor chip. A solution containing the small molecule (the analyte) is then flowed over the surface. ste-mart.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. rsc.org
The resulting data, presented as a sensorgram, allows for the calculation of key kinetic parameters:
Association rate constant (kₐ): The rate at which the compound binds to the target.
Dissociation rate constant (kₔ): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as kₔ/kₐ. A lower Kₗ value indicates a stronger binding interaction.
Table 3: Illustrative Kinetic Data from an SPR Experiment
| Parameter | Value | Description |
|---|---|---|
| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of complex formation. |
| kₔ (s⁻¹) | 3.0 x 10⁻³ | Rate of complex decay. |
| Kₗ (nM) | 20 | Affinity of the compound for the target. |
This table presents hypothetical data to illustrate the output of an SPR experiment.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. nih.govresearchgate.net
In an ITC experiment, a solution of the compound is titrated into a cell containing the target protein. harvard.edu The instrument measures the minute temperature changes that occur upon binding. wikipedia.org By analyzing the resulting heat changes as a function of the molar ratio of the reactants, several key parameters can be determined:
Binding Affinity (Kₐ): The association constant of the interaction.
Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding.
Stoichiometry (n): The molar ratio of the compound to the protein in the final complex.
Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.
These thermodynamic signatures provide deep insight into the nature of the binding forces driving the interaction.
Table 4: Illustrative Thermodynamic Data from an ITC Experiment
| Parameter | Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding model. |
| Affinity (Kₐ) | 5.0 x 10⁷ M⁻¹ | Corresponds to a Kₗ of 20 nM, indicating strong binding. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |
| Entropy (TΔS) | +1.8 kcal/mol | The binding is entropically opposed (unfavorable). |
This table presents hypothetical data to illustrate the output of an ITC experiment.
Fluorescence Spectroscopy for Ligand-Protein Binding Characterization
Fluorescence spectroscopy stands as a pivotal technique for characterizing the binding interactions between small molecules, such as this compound, and proteins. This method is highly sensitive and provides valuable insights into the binding mechanisms, affinity, and the microenvironment of the binding site on the protein. The intrinsic fluorescence of proteins, primarily arising from tryptophan and tyrosine residues, can be altered upon interaction with a ligand. This alteration, often a quenching or enhancement of the fluorescence signal, serves as a probe to elucidate the specifics of the binding event.
The interaction of a ligand with a protein can lead to fluorescence quenching through two primary mechanisms: dynamic quenching and static quenching. Dynamic quenching results from collisional encounters between the ligand and the protein's fluorophores in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex between the ligand and the protein. uminho.ptnih.gov The differentiation between these mechanisms is crucial for accurately describing the binding process and can be achieved by analyzing the temperature dependence of the quenching process.
In a typical experiment, the fluorescence emission spectrum of a protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), is recorded in the absence and presence of increasing concentrations of the ligand, this compound. Serum albumins are frequently used as model proteins in these studies due to their significant role in the transport and disposition of various compounds in the bloodstream. nih.govresearchgate.net
The observed fluorescence quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
where F₀ and F are the fluorescence intensities of the protein in the absence and presence of the quencher (the ligand), respectively. [Q] is the concentration of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, kₑ is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
For static quenching, where a complex is formed, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm regression curve, also known as the Scatchard equation:
log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
By plotting log[(F₀ - F) / F] versus log[Q], a linear relationship can be obtained, from which Kₐ and n can be calculated. These parameters provide a quantitative measure of the binding affinity and the stoichiometry of the interaction.
Furthermore, thermodynamic parameters such as the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) can be determined by conducting the fluorescence quenching experiments at different temperatures. The van't Hoff equation allows for the calculation of these parameters:
ln(Kₐ) = -ΔH / RT + ΔS / R
where R is the gas constant and T is the absolute temperature. The signs and magnitudes of ΔH and ΔS provide information about the nature of the forces driving the binding interaction, such as hydrophobic interactions, hydrogen bonds, or van der Waals forces. For instance, a negative ΔH and a positive ΔS suggest that both hydrogen bonding and hydrophobic forces are significant in the binding process. nih.gov
While specific experimental data for the interaction of this compound with proteins is not available in the reviewed literature, the principles described above form the standard methodology for such an investigation. Studies on structurally related chromone derivatives have successfully employed these techniques to characterize their binding to serum albumins. nih.gov These studies reveal that the binding affinity and mechanism are influenced by the specific substitutions on the chromone scaffold.
Photochemistry and Photophysical Studies of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One
Photocyclization Reactions and Mechanism Exploration
While direct studies on the photocyclization of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one are not extensively documented in the reviewed literature, the photochemical behavior of similar 2-furyl chromone (B188151) systems provides a strong basis for predicting its reactivity. Research on related compounds, such as 3-alkoxy-6-chloro-2-(furan-3-yl)-4H-chromen-4-ones, has shown that these molecules undergo intramolecular photocyclization. cdnsciencepub.comresearchgate.net
The proposed mechanism for these reactions involves the initial photoexcitation of the chromone moiety, followed by an intramolecular hydrogen abstraction or an electron transfer process involving the furan (B31954) ring. This leads to the formation of a biradical intermediate. cdnsciencepub.comresearchgate.net Subsequent cyclization and rearrangement of this intermediate can lead to the formation of new heterocyclic ring systems.
For instance, the photoirradiation of 3-alkoxy-6-chloro-2-(furan-3-yl)-4H-chromen-4-ones results in the formation of angular tetracyclic products through the intermediacy of 1,4-biradicals. cdnsciencepub.comresearchgate.net It is plausible that this compound would follow a similar reaction pathway, potentially leading to the formation of a fused furan-chromone cycloadduct. The absence of a substituent at the 3-position might, however, alter the regioselectivity and the nature of the final photoproducts compared to their 3-alkoxy substituted counterparts.
Further research involving the direct photolysis of this compound and detailed product analysis would be necessary to fully elucidate the specific reaction pathways and the structure of the resulting photoproducts.
Influence of Substituents on Photoreactivity and Product Distribution
The nature and position of substituents on the chromone and the 2-furyl ring are known to exert a significant influence on the photoreactivity and the distribution of photoproducts in related systems.
The chloro-substituent at the 6-position of the chromone ring is an electron-withdrawing group. This can influence the energy of the excited states and the reactivity of the molecule. In related systems, halogen substituents can participate in the photochemical reaction, for example, through homolytic cleavage of the carbon-halogen bond, although this is generally less common than reactions involving other functional groups under typical UV irradiation conditions. The presence of the chloro group is also expected to influence the intersystem crossing rates, potentially affecting the balance between singlet and triplet state reactivity.
The 2-furyl substituent is crucial for the observed photocyclization reactions. The furan ring acts as the internal π-system that participates in the cycloaddition. The position of the furan ring at the 2-position of the chromone is a common motif in photochemically active chromones. Studies on other 2-furyl and 2-thienyl substituted ethylenes have demonstrated their propensity for photocyclodehydrogenation to form fused aromatic systems. nih.gov
The following table summarizes the influence of substituents on the photoreactivity of related chromone systems.
| Substituent | Position | Observed Influence on Photoreactivity in Related Systems | Reference |
| Chloro | 6 | Influences excited state energies and intersystem crossing rates. | Inferred |
| Furan-2-yl | 2 | Participates directly in photocyclization reactions. | cdnsciencepub.comresearchgate.net |
| Alkoxy | 3 | Affects the distribution of photoproducts in 6-chloro-2-(furan-3-yl) analogs. | cdnsciencepub.comresearchgate.net |
Spectroscopic Analysis of Excited States and Photophysical Properties
The photophysical properties of this compound are expected to be characteristic of the chromone family of compounds, with modifications arising from the specific substituents. The UV-Vis absorption spectrum of chromones typically features two main absorption bands. researchgate.net Band I, appearing in the longer wavelength region (around 300-380 nm), is attributed to the cinnamoyl (C6-C3) part of the molecule, while Band II, at shorter wavelengths (around 250 nm), corresponds to the benzoyl (C6-C1) part. researchgate.net
The excitation of the molecule to its singlet excited state (S1) can be followed by several deactivation pathways, including fluorescence, intersystem crossing to the triplet state (T1), and photochemical reactions. The fluorescence properties, such as the quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. For some substituted thioxanthones, which are structurally related to chromones, electron-donating groups were found to lead to high fluorescence quantum yields and red-shifted emission spectra. rsc.org
The triplet excited state often plays a key role in the photochemistry of chromones, particularly in hydrogen abstraction and cycloaddition reactions. The efficiency of intersystem crossing from the S1 to the T1 state is influenced by factors such as the presence of heavy atoms (like chlorine) and the relative energies of the n,π* and π,π* excited states.
Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic structure of the excited states, their energies, and transition properties. mdpi.comresearchgate.net Such calculations on the parent 2-(furan-2-yl)-chromone and its chloro-substituted derivative could help in interpreting experimental spectroscopic data and understanding the photochemical reaction mechanisms.
Below is a table of expected spectroscopic properties for this compound based on data from related compounds.
| Property | Expected Characteristics | Reference |
| UV-Vis Absorption | Band I (π-π*) ~300-380 nm, Band II ~250 nm | researchgate.net |
| Fluorescence Emission | Expected, but quantum yield may be low due to competing photochemical pathways and intersystem crossing enhanced by the chloro-substituent. | rsc.org |
| Excited State | Both singlet (S1) and triplet (T1) states are expected to be photochemically active. The T1 state is likely involved in photocyclization. | cdnsciencepub.comresearchgate.net |
Future Research Directions and Unexplored Avenues for 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One
Design and Synthesis of Novel Analogues with Enhanced Biological Specificity
The development of novel analogues of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one is a critical step to improve biological specificity and potency. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence activity. mdpi.com Future synthetic efforts should focus on systematic modifications of the core scaffold.
Key synthetic strategies for chromone (B188151) derivatives, such as the Baker-Venkataraman rearrangement, Kostanecki-Robinson reaction, and various cyclization methods using starting materials like 2-hydroxyarylalkylketones, can be adapted for creating a library of analogues. nih.govasianpubs.org The presence of the chloro group at the C-6 position and the furan (B31954) ring at the C-2 position offers multiple avenues for chemical diversification. nih.gov
Table 1: Proposed Analogues for Synthesis and Evaluation
| Modification Site | Proposed Substituents/Modifications | Rationale |
|---|---|---|
| Furan Ring (C-2) | - Replacement with other five- or six-membered heterocycles (e.g., thiophene, pyridine, thiazole). researchgate.net - Introduction of various substituents (e.g., methyl, methoxy (B1213986), nitro) on the furan ring. | To explore the impact of different heteroatoms and electronic properties on target binding and activity. |
| Chromone Ring (C-3) | - Introduction of small functional groups (e.g., hydroxyl, amino, methyl). | The C-3 position is often crucial for the biological activity of flavonoids and can be a key interaction point with protein targets. |
| Benzene (B151609) Ring (C-6) | - Replacement of the chloro group with other halogens (F, Br, I). - Introduction of other electron-withdrawing or electron-donating groups. nih.gov | To modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.com |
| Benzene Ring (C-5, C-7, C-8) | - Addition of hydroxyl, methoxy, or amino groups. nih.gov | These substitutions are common in natural flavonoids and are known to influence antioxidant and enzyme-inhibitory activities. nih.gov |
The synthesis of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, is another promising direction. nih.govmdpi.com For instance, creating hybrids with moieties from drugs like donepezil (B133215) or melatonin (B1676174) could yield multi-target-directed ligands for complex diseases such as Alzheimer's. nih.gov
Elucidation of Additional, Undiscovered Molecular Targets (In Vitro)
While chromone derivatives are known to interact with a range of proteins, the specific molecular targets of this compound remain unelucidated. Identifying these targets is essential for understanding its mechanism of action and potential therapeutic applications.
Initial in silico docking studies can be performed against a panel of known chromone-binding proteins to prioritize experimental validation. d-nb.infodntb.gov.ua Based on activities reported for analogous structures, a number of potential targets should be investigated. nih.govresearchgate.net
Table 2: Potential Molecular Targets for In Vitro Investigation
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Kinases | - PI3K - Cyclin-dependent kinases (CDKs) - Epidermal growth factor receptor (EGFR) | Many flavonoids and synthetic chromones exhibit anticancer activity by inhibiting kinases involved in cell signaling and proliferation. researchgate.netresearchgate.net |
| Neuro-related Enzymes | - Monoamine oxidases (MAO-A, MAO-B) - Acetylcholinesterase (AChE) - Butyrylcholinesterase (BuChE) - β-secretase (BACE1) | Chromone scaffolds are potent inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govrsc.org |
| Tubulin | - Colchicine binding site | Certain benzofuran (B130515) and chromone derivatives have been shown to act as antitubulin agents, arresting the cell cycle and inducing apoptosis. nih.gov |
| Inflammatory Proteins | - Cyclooxygenase (COX) enzymes | The anti-inflammatory effects of chromones have been linked to the inhibition of proteins like COX. nih.gov |
| Viral Proteases | - SARS-CoV-2 main protease (Mpro) | Flavonoids have been investigated as potential inhibitors of viral proteases, a critical target for antiviral drug development. nih.gov |
Experimental approaches such as thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry can be employed to identify direct binding partners from cell lysates.
Comprehensive Investigation of Synergistic Effects with Established Research Compounds (In Vitro)
Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. mdpi.com Flavonoids have demonstrated the ability to synergize with conventional chemotherapeutic drugs. frontiersin.org Investigating the synergistic potential of this compound with established research compounds and approved drugs is a logical next step.
In vitro studies should assess the combination of the title compound with various anticancer agents across different cancer cell lines, such as those from colon, breast, and liver cancers. frontiersin.orgillinois.edu The combination index (CI) method can be used to determine whether the interaction is synergistic, additive, or antagonistic.
Potential Combination Agents for In Vitro Synergy Studies:
5-Fluorouracil (5-FU): A standard chemotherapy agent where synergistic effects with flavonoids have been observed. mdpi.com
Paclitaxel: A microtubule-stabilizing agent whose efficacy can be enhanced by certain flavonoids, potentially by overcoming chemoresistance. nih.gov
Doxorubicin: A topoisomerase inhibitor that, when combined with flavonoids like quercetin, has shown reduced side effects and inhibited tumor growth. frontiersin.org
Cisplatin: A platinum-based drug whose apoptotic effects in cancer cells can be augmented by flavonoids. frontiersin.org
The mechanisms underlying any observed synergy, such as enhanced apoptosis, cell cycle arrest, or inhibition of drug efflux pumps, should be explored. nih.govnih.gov
Exploration of New Biological Activities of the this compound Scaffold (In Vitro)
The chromone scaffold is known for its pleiotropic biological effects. nih.govasianpubs.org While initial research might focus on a specific activity like anticancer or anti-inflammatory effects, a broader screening approach could uncover novel therapeutic applications for this compound.
A comprehensive in vitro screening panel should be utilized to test for a wide range of biological activities.
Table 3: Unexplored Biological Activities for Screening
| Biological Activity | Rationale and Examples |
|---|---|
| Antiviral | Flavonoids and chromones have shown activity against various viruses, including picornaviruses and coronaviruses. nih.govmdpi.com |
| Antimicrobial | The chromone nucleus is a core component of many compounds with antibacterial and antifungal properties. researchgate.netmdpi.com |
| Antidiabetic | Certain chromone derivatives act as α-glucosidase inhibitors, a mechanism for managing type 2 diabetes. nih.govnih.gov |
| Antioxidant | The flavonoid structure is inherently linked to antioxidant activity through free radical scavenging, which is relevant to many chronic diseases. nih.gov |
| Antitubercular | Novel heterocyclic compounds are continuously being explored as potential new treatments for tuberculosis. |
| Senolytic/Senotherapeutic | Flavonoids have been identified as potential senotherapeutics, which selectively clear senescent cells, a promising approach for treating age-related diseases. mdpi.com |
Any promising "hits" from this broad screening can then be followed up with more detailed mechanistic studies to validate the activity and identify the mode of action.
Application of Artificial Intelligence and Machine Learning in Rational Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-learn cycle. cas.org These computational tools can be applied to the this compound scaffold to guide the design of new analogues and predict their properties. mdpi.com
Future research should leverage AI/ML in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop ML-based QSAR models using a synthesized library of analogues to predict the biological activity of new, virtual compounds. This can help prioritize which analogues to synthesize next.
Generative Models: Employ generative AI algorithms to design novel chromone structures de novo that are predicted to have high affinity for a specific biological target. These models can explore a vast chemical space to propose innovative molecular architectures.
ADMET Prediction: Use ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of proposed analogues early in the discovery process. This helps to eliminate compounds with likely poor pharmacokinetic profiles before committing to synthesis. nih.gov
Target Prediction and Network Pharmacology: AI tools can analyze the structure of the compound to predict potential biological targets and how it might interact with cellular networks, providing a holistic view of its potential effects. mdpi.comcas.orgresearchgate.net
By integrating AI and ML, the process of optimizing the this compound scaffold can become more efficient and focused. nih.gov
Development of Advanced Methodologies for Studying the Compound's Interactions and Dynamics
A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial. Advanced spectroscopic and computational methods can provide these critical insights. jelsciences.com
Advanced Methodologies for Future Investigation:
Spectroscopic Techniques:
Fluorescence Spectroscopy: This technique can be used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of tryptophan residues in a target protein upon binding. It can determine binding affinity, stoichiometry, and thermodynamic parameters. jelsciences.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD is used to assess conformational changes in a protein's secondary structure upon ligand binding. jelsciences.comsbq.org.br
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information on changes to a protein's amide I and II bands, indicating alterations in its secondary structure due to interaction with the compound. nih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of the compound and its analogues, providing insights into their reactivity and stability. nih.govd-nb.infodntb.gov.uaresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interaction, key binding residues, and conformational changes at an atomic level. nih.gov
Combining these advanced experimental and computational techniques will provide a comprehensive picture of the compound's mechanism of action and guide further rational design efforts. sbq.org.brnih.gov
Q & A
Q. How is Structure-Activity Relationship (SAR) analysis performed for furan-substituted chromen-4-one derivatives?
- Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 2 and 6. Test inhibitory activity against AC1 in vitro. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀. For instance, trichloromethyl groups enhance potency by 5-fold compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
